![molecular formula C9H12N4O2Si B14468153 6-Nitro-1-(trimethylsilyl)-1H-imidazo[4,5-b]pyridine CAS No. 65798-80-3](/img/structure/B14468153.png)
6-Nitro-1-(trimethylsilyl)-1H-imidazo[4,5-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitro-1-(trimethylsilyl)-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a nitro group and a trimethylsilyl group attached to an imidazo[4,5-b]pyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-1-(trimethylsilyl)-1H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring . The reaction conditions often include the use of nickel catalysts, which facilitate the addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-Nitro-1-(trimethylsilyl)-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Cycloaddition: The imidazole ring can participate in cycloaddition reactions with other unsaturated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as halides or amines for substitution reactions. Cycloaddition reactions may require the use of catalysts like Lewis acids or transition metals .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the trimethylsilyl group can yield various functionalized imidazo[4,5-b]pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
6-Nitro-1-(trimethylsilyl)-1H-imidazo[4,5-b]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the development of bioactive molecules with potential therapeutic effects.
Industry: It can be used in the production of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 6-Nitro-1-(trimethylsilyl)-1H-imidazo[4,5-b]pyridine exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The nitro group can undergo bioreduction, generating reactive intermediates that can interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other nitro-substituted imidazoles and pyridines, such as:
- 6-Nitro-1H-imidazo[4,5-b]pyridine
- 1-(Trimethylsilyl)-1H-imidazo[4,5-b]pyridine
- Nitroazolo[1,5-a]pyrimidines
Uniqueness
The combination of these functional groups allows for versatile modifications and the development of novel derivatives with enhanced properties .
Eigenschaften
CAS-Nummer |
65798-80-3 |
|---|---|
Molekularformel |
C9H12N4O2Si |
Molekulargewicht |
236.30 g/mol |
IUPAC-Name |
trimethyl-(6-nitroimidazo[4,5-b]pyridin-1-yl)silane |
InChI |
InChI=1S/C9H12N4O2Si/c1-16(2,3)12-6-11-9-8(12)4-7(5-10-9)13(14)15/h4-6H,1-3H3 |
InChI-Schlüssel |
XWNTWYOMOXIDAV-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N1C=NC2=C1C=C(C=N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(Chloroacetyl)phenyl]acetonitrile](/img/structure/B14468077.png)
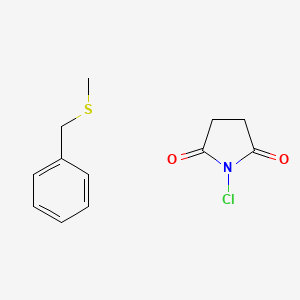

![2-Methoxy-4-[(2-methoxyphenoxy)acetyl]phenyl acetate](/img/structure/B14468098.png)

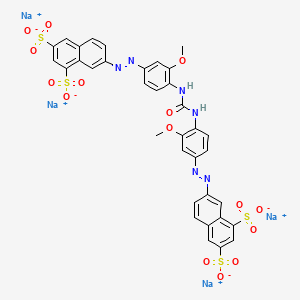
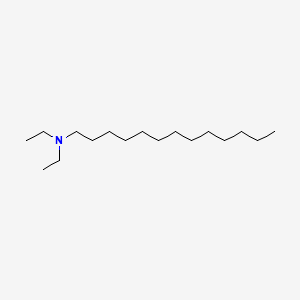
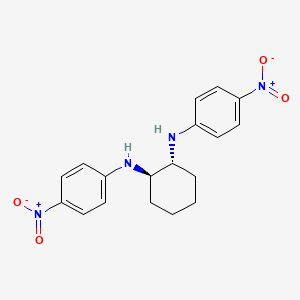


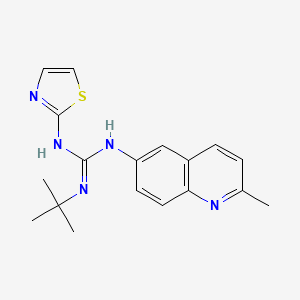
![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate](/img/structure/B14468157.png)
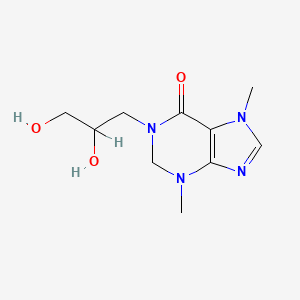
![Bis[1-(naphthalen-1-yl)ethylidene]hydrazine](/img/structure/B14468188.png)
